molecular formula C11H6BrClO3 B2804458 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid CAS No. 1698596-16-5

5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid

Cat. No.: B2804458
CAS No.: 1698596-16-5
M. Wt: 301.52
InChI Key: HPZMCZPAIQTDMC-UHFFFAOYSA-N
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Description

5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid is a halogenated furan-carboxylic acid derivative characterized by a furan ring substituted at the 5-position with a 4-bromo-3-chlorophenyl group and a carboxylic acid moiety at the 2-position.

Properties

IUPAC Name

5-(4-bromo-3-chlorophenyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClO3/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZMCZPAIQTDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-3-chlorobenzaldehyde and furan-2-carboxylic acid.

    Formation of Intermediate: The aldehyde group of 4-bromo-3-chlorobenzaldehyde is first converted to a corresponding alcohol using a reducing agent such as sodium borohydride.

    Cyclization: The intermediate is then subjected to cyclization with furan-2-carboxylic acid in the presence of a catalyst, such as p-toluenesulfonic acid, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a corresponding acid derivative.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Carboxylic acid derivatives.

    Reduction Products: Alcohol derivatives.

    Coupling Products: Complex aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has indicated that compounds containing furan moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of furan-2-carboxylic acids, including 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid, showed effective inhibition against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Case Study:
In a comparative study, several furan derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent activity compared to other tested compounds .

Environmental Science

2.1 Potential Carcinogenic Properties
The compound has been investigated for its potential as a bladder carcinogen, particularly in the context of disinfection by-products (DBPs) formed during water treatment processes. Research suggests that furan-like structures can be formed from natural organic matter, raising concerns about their toxicological significance.

Data Table: Formation of Disinfection By-products

Precursor CompoundDBP FormedToxicity Prediction
PhenolThis compoundMutagenic
4-Hydroxybenzoic Acid5-Bromofuran-2-carboxylic acidCarcinogenic

This table summarizes findings from a study on the formation of DBPs during chlorination processes, highlighting the potential risks associated with this compound .

Materials Science

3.1 Synthesis of Hybrid Materials
this compound has been utilized in the synthesis of hybrid materials that exhibit unique optical and electronic properties. These materials are being explored for applications in organic electronics and photonic devices.

Case Study:
A recent study focused on creating hybrid structures by combining furan derivatives with chromene-based compounds. The resulting materials demonstrated enhanced light absorption and charge transport properties, making them suitable candidates for organic solar cells .

Mechanism of Action

The mechanism of action of 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The table below compares key structural features and properties of 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid with analogous compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Effects Reference ID
This compound C₁₁H₇BrClO₃ 4-Bromo-3-chlorophenyl ~307.5 (calculated) Dual halogenation enhances lipophilicity and electron-withdrawing effects. Synthesized via inferred methods
5-(4-Bromophenyl)furan-2-carboxylic acid C₁₁H₇BrO₃ 4-Bromophenyl 283.08 Bromine increases molecular weight and polarizability compared to non-halogenated analogs. CAS 52938-96-2
5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid C₁₁H₆ClNO₅ 4-Chloro-2-nitrophenyl 283.63 Nitro group introduces strong electron-withdrawing effects, enhancing reactivity. CAS 95611-88-4
5-(4-Fluorophenoxymethyl)furan-2-carboxylic acid C₁₂H₉FO₄ 4-Fluorophenoxymethyl 252.20 Ether linkage improves solubility; fluorine offers mild electron-withdrawing effects. CAS 406470-57-3
5-(1,3-Dioxolan-2-yl)-4-chlorophenyl-furan-3-carboxylic acid C₁₄H₁₁ClO₅ 4-Chlorophenyl, 1,3-dioxolan-2-yl 294.69 Dioxolan group enhances steric bulk and oxygen-rich character, affecting binding. CAS 131524-46-4

Key Observations:

  • Halogen Effects: Bromine and chlorine in the target compound contribute to higher molecular weight and lipophilicity compared to fluorine or non-halogenated analogs. These halogens also modulate electronic properties, influencing reactivity in cross-coupling reactions .
  • In contrast, the dioxolan group in CAS 131524-46-4 introduces conformational rigidity .

Biological Activity

5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a carboxylic acid group and a phenyl ring that carries both bromine and chlorine substituents. This unique substitution pattern is crucial for its biological activity, influencing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The carboxylic acid group can form ionic bonds with positively charged amino acids in proteins, while the halogen atoms may participate in halogen bonding, enhancing binding affinity to specific receptors or enzymes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which is critical for its antimicrobial properties.
  • Anticancer Activity : Studies indicate that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth through interference with mycobactin biosynthesis, a key pathway for Mycobacterium tuberculosis survival .

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. For instance, it has been evaluated for its effects on human breast cancer cells (MCF-7), showing promising results in inducing cell death at certain concentrations .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of both bromine and chlorine atoms on the phenyl ring significantly enhances the compound's biological activity. Variations in these substituents can lead to different levels of potency against specific biological targets .

CompoundSubstituentsIC50 (µM)Activity
This compoundBr, Cl250Antimicrobial
5-(4-Chlorophenyl)furan-2-carboxylic acidCl500Lower activity
5-(4-Fluorophenyl)furan-2-carboxylic acidF300Moderate activity

Case Studies

  • Antimycobacterial Activity : A study demonstrated that this compound effectively inhibited Mycobacterium tuberculosis with an MIC value of 250 µM. This effect was linked to its ability to disrupt mycobactin production, essential for iron acquisition in bacteria .
  • Cytotoxicity Assessment : In cytotoxicity assays against normal human fibroblast cells (MRC-5), the compound showed an IC50 greater than 100 µM, indicating low toxicity levels compared to its potent antimicrobial effects .

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